molecular formula C19H19F4N3O B2449337 2-[4-(4-fluorophenyl)piperazin-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide CAS No. 882749-50-0

2-[4-(4-fluorophenyl)piperazin-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2449337
CAS No.: 882749-50-0
M. Wt: 381.375
InChI Key: PGDMJBOGAQBQTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(4-fluorophenyl)piperazin-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 4-fluorophenyl group and an acetamide moiety substituted with a 4-(trifluoromethyl)phenyl group. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities.

Properties

IUPAC Name

2-[4-(4-fluorophenyl)piperazin-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F4N3O/c20-15-3-7-17(8-4-15)26-11-9-25(10-12-26)13-18(27)24-16-5-1-14(2-6-16)19(21,22)23/h1-8H,9-13H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGDMJBOGAQBQTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NC2=CC=C(C=C2)C(F)(F)F)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F4N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-fluorophenyl)piperazin-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-fluorophenyl)piperazin-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield amines or alcohols.

Scientific Research Applications

2-[4-(4-fluorophenyl)piperazin-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(4-fluorophenyl)piperazin-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(4-fluorophenyl)piperazin-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide is unique due to its specific substitution pattern and the presence of both fluorine and trifluoromethyl groups. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biological Activity

The compound 2-[4-(4-fluorophenyl)piperazin-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide is a synthetic organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound includes a piperazine ring, a fluorophenyl group, and a trifluoromethyl-substituted phenyl moiety. This unique arrangement contributes to its biological activity.

Structural Formula

C18H20F4N3O\text{C}_{18}\text{H}_{20}\text{F}_4\text{N}_3\text{O}

Anticonvulsant Activity

Research indicates that derivatives of this compound exhibit significant anticonvulsant properties. For instance, studies have shown that related compounds with similar structures demonstrated protection against maximal electroshock (MES) seizures in animal models. The anticonvulsant activity was closely linked to the type of substituent on the anilide moiety, with trifluoromethyl-substituted derivatives showing enhanced efficacy .

Table 1: Anticonvulsant Activity of Related Compounds

CompoundDose (mg/kg)MES Protection TimeEfficacy
141000.5 hActive
193000.5 hHigh
241000.5 hActive
3045.6-Moderate

The proposed mechanism of action for these compounds involves modulation of neurotransmitter systems, particularly through interaction with ion channels such as Cav1.2 (L-type calcium channels). This interaction may inhibit calcium currents, contributing to their anticonvulsant effects . Additionally, compounds have shown minimal inhibition of cytochrome P450 isoforms, indicating a favorable metabolic profile .

Case Studies

  • Anticonvulsant Efficacy : A study evaluated twenty-two new acetamide derivatives for their anticonvulsant activity in MES tests. The results indicated that compounds with higher lipophilicity were more effective at longer time points after administration, suggesting a delayed onset but prolonged action .
  • Pharmacokinetics : Another investigation assessed the pharmacokinetic properties of related compounds, revealing that certain derivatives exhibited high metabolic stability and low hepatotoxicity in vitro, making them suitable candidates for further development as therapeutic agents .

Q & A

Q. Optimization strategies :

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity .
  • Catalysts : Triethylamine or DMAP improves coupling efficiency .
  • Temperature control : Maintain 60–80°C to balance reaction rate and byproduct formation .
  • Purification : Column chromatography or recrystallization ensures ≥95% purity. Analytical techniques (e.g., NMR, LC-MS) confirm structural integrity .

Basic: What spectroscopic and computational methods are used to confirm the compound’s structure and purity?

Answer:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR identify proton environments and carbon frameworks. For example, aromatic protons from the fluorophenyl group appear as doublets (δ 7.2–7.6 ppm), while piperazine protons resonate at δ 2.5–3.5 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., m/z 435.15 for [M+H]+^+) .
  • Computational modeling : Density Functional Theory (DFT) predicts geometric and electronic properties, validated against experimental data .

Advanced: How can researchers address contradictions in reported biological activities (e.g., receptor affinity variations) across studies?

Answer:
Contradictions may arise from assay conditions (e.g., cell lines, receptor isoforms) or impurities. Methodological solutions include:

  • Standardized assays : Use radioligand binding (e.g., 3^3H-labeled ligands for serotonin receptors) to measure affinity (Ki_i) under controlled pH and temperature .
  • Orthogonal validation : Pair binding assays with functional assays (e.g., cAMP modulation for GPCR activity) .
  • Structural analogs : Compare with derivatives like N-{4-[2-(4-aryl-piperazin-1-yl)ethyl]phenyl}-arylamides to identify SAR trends .
  • Computational docking : Molecular dynamics simulations predict binding poses (e.g., interactions with 5-HT1A_{1A} receptors) .

Advanced: What strategies are recommended for elucidating the compound’s mechanism of action in neurological targets?

Answer:

  • Receptor profiling : Screen against a panel of CNS targets (e.g., dopamine D2_2, serotonin 5-HT1A/2A_{1A/2A}) using competitive binding assays .
  • Functional studies : Measure intracellular Ca2+^{2+} flux or cAMP levels in transfected HEK293 cells .
  • In silico modeling : Map electrostatic potentials and lipophilic hotspots to predict target engagement (e.g., piperazine interactions with receptor hydrophobic pockets) .
  • Cross-species validation : Test in rodent models to assess blood-brain barrier penetration and behavioral effects .

Basic: How can researchers mitigate synthetic challenges, such as low yields in amide bond formation?

Answer:

  • Coupling reagents : Use HATU or EDCI/HOBt to activate carboxyl groups .
  • Solvent optimization : Anhydrous DMF minimizes hydrolysis side reactions .
  • Temperature gradients : Stepwise heating (40°C → 80°C) improves intermediate stability .
  • Real-time monitoring : TLC or inline IR spectroscopy tracks reaction progress .

Advanced: What experimental designs are effective for studying metabolic stability and toxicity?

Answer:

  • In vitro metabolism : Incubate with liver microsomes (human/rat) and quantify metabolites via LC-MS/MS .
  • CYP inhibition assays : Test against cytochrome P450 isoforms (e.g., CYP3A4) to predict drug-drug interactions .
  • Toxicity screening : Use zebrafish embryos or HepG2 cells to assess acute toxicity (LC50_{50}) and genotoxicity (Comet assay) .
  • Pharmacokinetic modeling : Apply PBPK models to extrapolate in vitro data to in vivo scenarios .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.